molecular formula C15H20ClNO3 B585006 (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim CAS No. 111031-61-9

(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim

Cat. No.: B585006
CAS No.: 111031-61-9
M. Wt: 297.779
InChI Key: IYVDZFVBUYXSEF-NPWKTADLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim is a complex organic compound with a unique structure that includes a cyclohexane ring, multiple double bonds, and a chlorinated side chain

Preparation Methods

The synthesis of (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim involves multiple steps. One common synthetic route includes the reaction of a cyclohexanedione derivative with a chloropropenylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its reactive functional groups. The double bonds and chlorinated side chain can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other cyclohexanedione derivatives and chloropropenylamines. Compared to these, (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct reactivity and applications .

Properties

IUPAC Name

2-[(E)-N-[(Z)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-prop-2-enylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-3-6-11-9-13(18)15(14(19)10-11)12(4-2)17-20-8-5-7-16/h3,5,7,11,18H,1,4,6,8-10H2,2H3/b7-5-,17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXQXCGGQACYLR-YQEFMUHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\OC/C=C\Cl)/C1=C(CC(CC1=O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747529
Record name 2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111031-61-9
Record name 2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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